Ethyl 4-(ethylthio)benzoylformate
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Overview
Description
Ethyl 4-(ethylthio)benzoylformate is an organic compound with the molecular formula C12H14O3S. It is a derivative of benzoylformate, where an ethylthio group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(ethylthio)benzoylformate can be synthesized through several methods. One common method involves the esterification of benzoylformic acid with ethanol in the presence of a catalyst. The reaction typically requires an acidic environment and elevated temperatures to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(ethylthio)benzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoylformates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(ethylthio)benzoylformate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-(ethylthio)benzoylformate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The ethylthio group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 4-(ethylthio)benzoylformate can be compared with other benzoylformate derivatives:
Ethyl benzoylformate: Lacks the ethylthio group, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of ethyl, leading to variations in physical and chemical properties
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of the ethylthio group.
Properties
IUPAC Name |
ethyl 2-(4-ethylsulfanylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-3-15-12(14)11(13)9-5-7-10(8-6-9)16-4-2/h5-8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHJFEBXJXKUHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)SCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641291 |
Source
|
Record name | Ethyl [4-(ethylsulfanyl)phenyl](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300355-73-1 |
Source
|
Record name | Ethyl [4-(ethylsulfanyl)phenyl](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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